molecular formula C₁₉H₁₆D₆Cl₂O₉ B1157215 Ciprofibrate-d6-O-β-Glucuronide

Ciprofibrate-d6-O-β-Glucuronide

Cat. No.: B1157215
M. Wt: 471.32
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ciprofibrate-d6-O-β-Glucuronide is a stable isotope-labeled analog of Ciprofibrate-O-β-Glucuronide, a glucuronidated metabolite of the lipid-lowering drug ciprofibrate. It is synthesized by conjugating ciprofibrate-d6 (deuterated at six hydrogen positions) with β-D-glucuronic acid via an O-glycosidic bond. This compound serves as a critical reference standard in pharmacokinetic and metabolic studies, enabling precise quantification of ciprofibrate metabolites in biological matrices using liquid chromatography–tandem mass spectrometry (LC-MS/MS) . Its molecular formula is C₁₉H₁₆D₆Cl₂O₉, with a molecular weight of 471.32 g/mol . The deuterium labeling minimizes isotopic interference in analytical assays, enhancing specificity and accuracy .

Properties

Molecular Formula

C₁₉H₁₆D₆Cl₂O₉

Molecular Weight

471.32

Synonyms

1-[2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoate]-β-D-glucopyranuronic Acid;  Ciprofibrate glucuronide; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Features

Ciprofibrate-d6-O-β-Glucuronide belongs to the acyl glucuronide family, characterized by esterification of carboxylic acid-containing drugs with glucuronic acid. Key structural distinctions include:

  • Deuterium Labeling: Unlike non-deuterated analogs (e.g., clopidogrel acyl-β-D-glucuronide or opioid glucuronides), the six deuterium atoms in this compound reduce metabolic interference, making it ideal for tracer studies .
  • Carboxylate Group : Similar to other acyl glucuronides, the carboxylate moiety in this compound enhances chemical reactivity, influencing hydrolysis and transacylation rates .

Table 1: Structural Comparison of Selected Acyl Glucuronides

Compound Molecular Formula Molecular Weight (g/mol) Key Feature(s)
This compound C₁₉H₁₆D₆Cl₂O₉ 471.32 Deuterated, fibrate-derived
Clopidogrel acyl-β-D-glucuronide Not specified Not reported Antiplatelet drug metabolite
Buprenorphine glucuronide C₂₉H₄₁NO₇ 515.64 Opioid metabolite
Di-methyl acyl glucuronide* Not specified Not reported High stability (t₁/₂ = 23.3 h)

*Data from kinetic studies .

Metabolic Pathways and Enzyme Specificity

This compound is formed via uridine diphosphate glucuronosyltransferase (UGT)-mediated conjugation. In contrast, opioid glucuronides (e.g., buprenorphine glucuronide) are metabolized by UGT1A1 and UGT2B7 .

Key Metabolic Differences :

Stability and Reactivity

Acyl glucuronides are prone to hydrolysis and intramolecular rearrangement. Studies indicate:

  • Reactivity Trends : this compound’s carboxylate group may accelerate transacylation but slow hydrolysis compared to glucosides .
  • Half-Life : Di-methylated acyl glucuronides exhibit longer half-lives (23.3 h) than glucosides (16 h) . While this compound’s exact stability is unreported, its deuterium labeling may marginally enhance stability by reducing metabolic degradation .

Table 2: Kinetic Parameters of Acyl Glucuronides

Compound Hydrolysis Rate (kₕ) Transacylation Rate (kₜ) Half-Life (t₁/₂)
This compound* Not reported Not reported Not reported
Di-methyl acyl glucuronide Low Moderate 23.3 h
Mono-methyl acyl glucoside High Low 16 h

*Inferred from structural analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.